molecular formula C15H22N2O3 B7932031 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B7932031
M. Wt: 278.35 g/mol
InChI Key: LXIYQIGTEAXZQK-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a piperazine ring, which is a six-membered heterocyclic amine, and a benzyl ester group, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-piperazine and 2-hydroxy-ethyl bromide.

  • Reaction Steps:

    • The 2-methyl-piperazine is first reacted with 2-hydroxy-ethyl bromide to form 4-(2-hydroxy-ethyl)-2-methyl-piperazine.

    • The resulting piperazine derivative is then esterified with benzyl chloride to produce the final compound.

  • Industrial Production Methods:

    • Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and heated under controlled conditions.

    • Continuous Process: For large-scale production, a continuous flow reactor can be employed to ensure consistent product quality and efficiency.

Types of Reactions:

  • Oxidation: The hydroxyl group on the ethyl chain can be oxidized to form a carboxylic acid.

  • Reduction: The piperazine ring can undergo reduction to form a piperazine derivative with different functional groups.

  • Substitution: The benzyl ester group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(2-hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Various benzyl ester derivatives.

Scientific Research Applications

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester has several scientific research applications:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

  • Organic Synthesis: The compound can be used as a building block for the synthesis of complex organic molecules.

  • Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic effect.

Comparison with Similar Compounds

  • HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic buffer used in biological and biochemical research.

  • 4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block in pharmaceuticals.

Uniqueness: 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to its specific structural features, such as the presence of the benzyl ester group and the methyl group on the piperazine ring, which can influence its reactivity and applications.

Properties

IUPAC Name

benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-13-11-16(9-10-18)7-8-17(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIYQIGTEAXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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